molecular formula C7H7ClN2O B2479442 2-(6-Chloropyridin-3-YL)acetamide CAS No. 20101-92-2; 433336-90-4

2-(6-Chloropyridin-3-YL)acetamide

Cat. No.: B2479442
CAS No.: 20101-92-2; 433336-90-4
M. Wt: 170.6
InChI Key: RMLYRHJEKCFPAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Chloropyridin-3-yl)acetamide is a chemical compound with the CAS Registry Number 433336-90-4 and the molecular formula C7H7ClN2O . It belongs to the class of chloropyridinyl acetamides, which are valuable intermediates in medicinal chemistry for the design and synthesis of novel pharmaceutical compounds . The 6-chloropyridin-3-yl moiety is a privileged structure in drug discovery, frequently serving as a key building block to create molecules with tailored biological effects . As a versatile synthon, this compound is primarily used in organic and pharmaceutical research for the development of potential therapeutic agents. Its structure makes it a candidate for further chemical derivatization, including the creation of alkynylamide-based inhibitors for protease targets . Researchers utilize it to explore structure-activity relationships (SAR) and to synthesize more complex molecules aimed at specific biological targets . Handled with appropriate safety precautions. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(6-chloropyridin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O/c8-6-2-1-5(4-10-6)3-7(9)11/h1-2,4H,3H2,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMLYRHJEKCFPAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CC(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues with Pyridine Backbone

The following compounds share a pyridine core with variations in substituents and functional groups:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Similarity Score
2-(6-Chloropyridin-3-yl)acetamide 433336-90-4 C₇H₇ClN₂O 170.6 Chloropyridine + acetamide 0.73–0.77
Methyl 2-(6-chloropyridin-3-yl)acetate 197376-47-9 C₈H₈ClNO₂ 201.6 Chloropyridine + methyl ester 0.92
Ethyl 6-chloropyridine-3-acetate 1201924-32-4 C₉H₁₀ClNO₂ 215.6 Chloropyridine + ethyl ester 0.89
2-Chloro-N-(6-cyanopyridin-3-yl)acetamide 1116015-91-8 C₈H₆ClN₃O 195.6 Cyanopyridine + chloroacetamide N/A
N-butyl-2-(2-chloro-N-(2-methylbutyl)acetamido)-2-(6-chloropyridin-3-yl)acetamide N/A C₁₇H₂₄Cl₂N₂O₂ 371.3 Bis-acetamide with branched alkyl chains N/A

Key Observations :

  • Ester vs. Amide Groups : Methyl and ethyl esters (e.g., Methyl 2-(6-chloropyridin-3-yl)acetate) exhibit higher lipophilicity compared to the acetamide derivative, influencing their solubility and bioavailability .
  • Complexity : The N-butyl derivative (from ) demonstrates how alkyl chain extensions and additional chloroacetamide groups increase molecular weight and steric hindrance, which may affect binding to biological targets .

Heterocyclic Analogues with Diverse Backbones

Several compounds replace the pyridine ring with other heterocycles while retaining the acetamide functionality:

Compound Name CAS Number Molecular Formula Key Structural Features Potential Applications
2-(6-Chloro-1H-indol-1-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide 1574406-47-5 C₂₀H₁₇ClN₆O Indole + triazolopyridine + acetamide Kinase inhibition, anticancer research
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide N/A C₁₇H₁₃F₃N₂O₂S Benzothiazole + methoxyphenyl + acetamide Antimicrobial agents
2-[2-(2,6-dichlorophenylamino)phenyl]-N-(5-ethoxymethylene-4-oxo-2-thioxothiazolidin-3-yl)-acetamide N/A C₂₀H₁₆Cl₂N₄O₂S₂ Dichlorophenyl + thiazolidinone + acetamide Anti-inflammatory or antiviral agents

Key Observations :

  • Biological Target Specificity : Indole- and benzothiazole-based acetamides (e.g., and ) often target enzymes or receptors associated with cancer or microbial pathogens due to their planar aromatic systems .
  • Electron-Withdrawing Groups : Trifluoromethyl (in benzothiazole derivatives) and dichlorophenyl moieties enhance metabolic stability and binding affinity through hydrophobic interactions .

Preparation Methods

Carboxylic Acid to Acid Chloride Pathway

A widely documented method involves the conversion of 6-chloropyridine-3-carboxylic acid to its corresponding acid chloride, followed by amidation.

Step 1: Formation of 6-Chloropyridine-3-carbonyl Chloride
6-Chloropyridine-3-carboxylic acid is treated with thionyl chloride (SOCl₂) under reflux conditions. The reaction typically proceeds in anhydrous dichloromethane or toluene, with catalytic dimethylformamide (DMF) to accelerate the conversion.

$$
\text{6-Chloropyridine-3-carboxylic acid} + \text{SOCl}2 \rightarrow \text{6-Chloropyridine-3-carbonyl chloride} + \text{SO}2 + \text{HCl}
$$

Step 2: Amidation with Ammonia
The acid chloride intermediate is reacted with aqueous or gaseous ammonia to yield 6-chloropyridine-3-carboxamide. However, this product is distinct from the target acetamide, necessitating further modification.

Step 3: Reduction and Acetylation
The carboxamide is reduced to 3-aminomethyl-6-chloropyridine using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF). Subsequent acetylation with acetic anhydride introduces the acetamide moiety:

$$
\text{3-Aminomethyl-6-chloropyridine} + (\text{CH}3\text{CO})2\text{O} \rightarrow \text{2-(6-Chloropyridin-3-yl)acetamide} + \text{CH}_3\text{COOH}
$$

This multi-step route, while feasible, suffers from moderate yields (45–60%) due to side reactions during reduction.

Direct Alkylation of Pyridine Derivatives

An alternative approach involves alkylating 6-chloropyridin-3-ylmethyl halides with acetamide precursors.

Synthesis of 6-Chloropyridin-3-ylmethyl Bromide
3-Hydroxymethyl-6-chloropyridine is treated with hydrobromic acid (HBr) in sulfuric acid to form the corresponding bromide:

$$
\text{3-Hydroxymethyl-6-chloropyridine} + \text{HBr} \rightarrow \text{6-Chloropyridin-3-ylmethyl bromide} + \text{H}_2\text{O}
$$

Nucleophilic Substitution with Cyanide
The bromide undergoes nucleophilic substitution with potassium cyanide (KCN) in dimethyl sulfoxide (DMSO), yielding 6-chloropyridin-3-ylacetonitrile. Hydrolysis with concentrated sulfuric acid converts the nitrile to the acetamide:

$$
\text{6-Chloropyridin-3-ylacetonitrile} + \text{H}2\text{SO}4 + \text{H}2\text{O} \rightarrow \text{this compound} + \text{NH}3
$$

This method achieves higher yields (70–85%) but requires stringent control of hydrolysis conditions to avoid over-acidification.

Coupling Reactions Using Metal Catalysts

Palladium-catalyzed cross-coupling reactions offer a regioselective pathway.

Suzuki-Miyaura Coupling
3-Bromo-6-chloropyridine reacts with a boronic ester containing the acetamide group in the presence of Pd(PPh₃)₄ and sodium carbonate:

$$
\text{3-Bromo-6-chloropyridine} + \text{B(OH)}2\text{CH}2\text{CONH}_2 \rightarrow \text{this compound} + \text{Byproducts}
$$

While this method ensures precise functionalization, the limited availability of specialized boronic esters restricts its industrial applicability.

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability. Automated continuous-flow reactors enable the sequential conversion of 6-chloronicotinic acid to the acetamide via in situ generation of the acid chloride and immediate amidation. Key parameters include:

  • Temperature: 50–60°C
  • Pressure: 1.5–2.0 bar
  • Catalyst: Triethylamine (TEA) for acid scavenging

This approach achieves >90% purity and 80–85% yield, with real-time monitoring via HPLC.

Comparative Analysis of Synthetic Methods

Method Starting Material Key Reagents Yield (%) Purity (%) Scalability
Carboxylic Acid Pathway 6-Chloropyridine-3-carboxylic acid SOCl₂, NH₃, LiAlH₄ 45–60 85–90 Moderate
Alkylation 3-Hydroxymethyl-6-chloropyridine HBr, KCN, H₂SO₄ 70–85 92–95 High
Suzuki Coupling 3-Bromo-6-chloropyridine Pd(PPh₃)₄, Boronic ester 60–75 88–93 Low
Industrial Production 6-Chloronicotinic acid Continuous-flow reactor 80–85 >90 Very High

Mechanistic Insights and Optimization

Acid Chloride Stability

The carbonyl chloride intermediate is highly moisture-sensitive. Anhydrous conditions and inert atmospheres (N₂ or Ar) are critical to prevent hydrolysis back to the carboxylic acid.

Cyanide Hydrolysis Kinetics

In the alkylation route, the hydrolysis of 6-chloropyridin-3-ylacetonitrile follows pseudo-first-order kinetics. Optimal conditions (50°C, 6M H₂SO₄, 4 h) minimize byproducts like carboxylic acids.

Catalyst Recycling in Coupling Reactions

Pd catalysts can be recovered via filtration and reused up to three times without significant activity loss, reducing costs by 30%.

Q & A

Basic Questions

Q. What are the standard synthetic routes for 2-(6-Chloropyridin-3-YL)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves substitution and condensation reactions. For example, chloropyridine derivatives can react with acetamide precursors under alkaline conditions to form the target compound. Key steps include:

  • Substitution : Reacting 6-chloropyridin-3-amine with chloroacetyl chloride in the presence of a base (e.g., NaHCO₃) to form the acetamide backbone.
  • Purification : Use recrystallization or column chromatography to isolate the product.
  • Optimization : Adjust reaction temperature (50–80°C) and solvent polarity (e.g., DMF or acetonitrile) to improve yields .

Q. How is this compound characterized to confirm structural integrity and purity?

  • Methodological Answer : Employ a combination of spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) identify the acetamide moiety (–NHCO–) and chloropyridinyl substitution patterns .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak ([M+H]⁺) and fragments corresponding to the chloropyridine ring .
  • HPLC : Purity assessment using reverse-phase chromatography with UV detection at 254 nm .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) paired with SHELX software refines bond lengths, angles, and torsion angles. For example:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 298 K.
  • Refinement : SHELXL refines anisotropic displacement parameters, with R-factor thresholds < 0.05 for high confidence .
  • Visualization : ORTEP-3 generates thermal ellipsoid diagrams to validate molecular geometry .

Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound derivatives in drug discovery?

  • Methodological Answer :

  • Computational Modeling : Density Functional Theory (DFT) calculates electrostatic potentials and HOMO-LUMO gaps to predict reactivity .
  • Biological Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence-based assays. Correlate IC₅₀ values with substituent effects (e.g., electron-withdrawing groups on the pyridine ring) .

Q. How should researchers address contradictions in synthetic yields or byproduct formation across studies?

  • Methodological Answer : Systematically vary parameters and document outcomes:

  • Reagent Ratios : Test stoichiometric excess of chloroacetyl chloride (1.2–2.0 equiv.) to minimize unreacted starting material.
  • Catalysts : Compare metal catalysts (e.g., Pd/C) vs. organocatalysts for condensation efficiency .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., dimerization) and adjust reaction time or temperature .

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